molecular formula C25H31N3O3 B1684384 AZD8329 CAS No. 1048668-70-7

AZD8329

Cat. No.: B1684384
CAS No.: 1048668-70-7
M. Wt: 421.5 g/mol
InChI Key: XWBXJBSVYVJAMZ-UHFFFAOYSA-N
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Description

AZD8329 is a potent inhibitor of the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is involved in the conversion of inactive cortisone to active cortisol, which plays a significant role in metabolic processes. This compound has shown high selectivity for 11β-HSD1 over other similar enzymes, making it a valuable tool in studying metabolic diseases and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AZD8329 involves multiple steps, typically starting with commercially available reagents. The key steps include the formation of a pyrazole ring, followed by various functional group modifications to achieve the desired structure. The reactions are generally carried out under a nitrogen atmosphere to prevent oxidation and degradation of sensitive intermediates .

Industrial Production Methods: For large-scale production, a greener approach has been developed to synthesize this compound. This method focuses on optimizing reaction conditions to improve yield and reduce environmental impact. The process involves using less hazardous reagents and solvents, and implementing efficient purification techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: AZD8329 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include various acids, bases, and oxidizing agents. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile, under controlled temperatures and inert atmospheres .

Major Products: The major products formed from the reactions involving this compound are typically derivatives with modified functional groups. These derivatives are often used to study the structure-activity relationship and optimize the compound’s pharmacological properties .

Scientific Research Applications

AZD8329 has been extensively studied for its potential therapeutic applications in metabolic diseases such as obesity and type 2 diabetes. By inhibiting 11β-HSD1, this compound reduces the conversion of cortisone to cortisol, thereby decreasing cortisol levels and improving metabolic outcomes . Additionally, this compound has been used in preclinical studies to investigate its effects on adipose tissue and liver function .

In the field of chemistry, this compound serves as a valuable tool for studying enzyme inhibition and developing new inhibitors with improved selectivity and potency. In biology and medicine, it is used to explore the role of cortisol in various physiological processes and its potential as a therapeutic target .

Comparison with Similar Compounds

Similar Compounds: Compounds similar to AZD8329 include other 11β-HSD1 inhibitors such as BVT-14225 and AGI-5198. These compounds also target the 11β-HSD1 enzyme but may differ in their selectivity, potency, and pharmacokinetic properties .

Uniqueness of this compound: this compound stands out due to its high selectivity for 11β-HSD1 over other similar enzymes, such as 11β-HSD2 and 17β-HSD1. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential. Additionally, this compound has demonstrated significant efficacy in preclinical models of metabolic diseases, making it a promising candidate for further development .

Properties

CAS No.

1048668-70-7

Molecular Formula

C25H31N3O3

Molecular Weight

421.5 g/mol

IUPAC Name

4-[4-(2-adamantylcarbamoyl)-5-tert-butylpyrazol-1-yl]benzoic acid

InChI

InChI=1S/C25H31N3O3/c1-25(2,3)22-20(13-26-28(22)19-6-4-16(5-7-19)24(30)31)23(29)27-21-17-9-14-8-15(11-17)12-18(21)10-14/h4-7,13-15,17-18,21H,8-12H2,1-3H3,(H,27,29)(H,30,31)

InChI Key

XWBXJBSVYVJAMZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=NN1C2=CC=C(C=C2)C(=O)O)C(=O)NC3C4CC5CC(C4)CC3C5

Canonical SMILES

CC(C)(C)C1=C(C=NN1C2=CC=C(C=C2)C(=O)O)C(=O)NC3C4CC5CC(C4)CC3C5

Appearance

White solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl)benzoic acid
4-(4-(2-adamantylcarbamoyl)-5-tert-butylpyrazol-1-yl)benzoic acid
AZD8329

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Aqueous sodium hydroxide (2M) (2.5 eq) was added portionwise over 5 minutes to a stirred suspension of methyl 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoate (Intermediate #1) (1.0 eq) in methanol (10 vol) at 20° C. (exotherm 20-27° C.). The resulting suspension was heated to 70° C. (jacket temperature), (batch refluxes approx 60-65° C.) for 1 hour (complete by LCMS). The orange reaction mixture was cooled to 20° C. (solution remained slightly cloudy) and filtered through celite to remove a small amount of solids. The filtrate was then poured into a flange flask and water (25 vol) was added. The mixture was then adjusted to pH 3 with 2M HCl (approx 800-850 ml) (turns very thick). The aqueous was then filtered and the pale yellow solid washed with water, sucked dry overnight, and washed with acetonitrile and finally 1:1 acetonitrile/diethyl ether and dried under vacuum at 50° C. for 72 hours (weekend) to give 4-[4-(2-adamantylcarbamoyl)-5-tertbutyl-pyrazol-1-yl]benzoic acid (80%) as a solid.
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methyl 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoate
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Synthesis routes and methods II

Procedure details

Hydrochloric acid (34.5% w/w, 15.88 g, 5.48 g @100.0%, 0.1504 mole, 1.0 mol. eq) and water (70 ml, 1.4 rel. vol) were added to a suspension of 4-hydrazinobenzoic acid (23.35 g, 22.88 g @100.0%, 0.1504 mole, 1.0 mol. eq) in methanol (1250 ml, 12.5 rel. vol). The resulting suspension was stirred for 30 min at 20 to 25° C. and a solution of N-(2-adamantyl)-2-(dimethylaminomethylidene)-4,4-dimethyl-3-oxo-pentanamide (intermediate #4) (53.47 g, 50.0 g @100.0%, 0.150 in 4 mole, 1.0 mol. eq) at 20-25° C. in methanol (250 ml, 5.0 rel. vol)] added over a period of 20 minutes followed by hydrochloric acid (34.5% w/w, 2.38 g, 0.82 g @100.0%, 0.02264 mole, 0.15 mol. eq) and water (70.0 ml, 1.4 rel. vol). The reaction mass temperature was increased to 62-65° C. and maintained for 90.0 min. For work up methanol solution was concentrated atmospherically until the residual volume 6.0 rel. vol (300.0 ml) remained. The resulting suspension was cooled to 20-25° C. and stirred for 1.0 hr. The product was filtered and washed with ethyl acetate (200.0 ml, 4.0 rel. vol) and sucked dry for 30 min. The product was dried under vacuum (100 mbar) at 50° C. for 8 hrs to give crude 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (47.0 g, 73.0%).
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15.88 g
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23.35 g
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1250 mL
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N-(2-adamantyl)-2-(dimethylaminomethylidene)-4,4-dimethyl-3-oxo-pentanamide
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53.47 g
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intermediate #4
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70 mL
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Synthesis routes and methods III

Procedure details

2M aqueous sodium hydroxide solution (51.7 mL, 103.32 mmol) was added to methyl 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoate (Intermediate#56) (4.5 g, 10.33 mmol) in methanol (100 mL). The mixture was stirred at 70° C. for 1 hour and then cooled to ambient temperature, concentrated under reduced pressure and diluted with water (100 mL). The reaction mixture was adjusted to pH 3 with 2M HCl. The reaction mixture was extracted with EtOAc (500 mL) and washed sequentially with water (2×100 mL), and saturated brine (50 mL). The organic layer was dried over MgSO4, filtered and evaporated to give a pale yellow solid. The solid was washed with EtOAc (20 mL), collected by filtration and dried under vacuum to give 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (3.89 g, 89%) as a cream crystalline solid.
Quantity
51.7 mL
Type
reactant
Reaction Step One
Name
methyl 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoate
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4.5 g
Type
reactant
Reaction Step One
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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